

# The Discovery and Development of Natamycin: A Technical Guide

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#### **Abstract**

Natamycin, a polyene macrolide antibiotic, has carved a significant niche in both the pharmaceutical and food industries as a potent antifungal agent. Discovered in the mid-20th century, its unique mechanism of action, broad spectrum of activity, and favorable safety profile have sustained its relevance for decades. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of Natamycin, tailored for researchers, scientists, and drug development professionals. It delineates the key experimental methodologies that were pivotal in its characterization, presents its antifungal efficacy through comprehensive quantitative data, and illustrates its mechanism of action and historical development through detailed diagrams.

# **Discovery and History**

Natamycin was first isolated in 1955 from the fermentation broth of a soil bacterium, Streptomyces natalensis.[1][2] The soil sample was collected near Pietermaritzburg in the Natal province of South Africa, which inspired its original name, "pimaricin".[3] The discovery was made by scientists at Gist-brocades research laboratories.[1] Later, the World Health Organization (WHO) mandated that antibiotics produced by Streptomyces should end in "mycin," leading to the name being changed to Natamycin, referencing the species natalensis. [2]

Initially, another antibiotic named "tennecetin," isolated from Streptomyces chattanoogensis in Tennessee, was later found to be identical to Natamycin.[1] In 1978, Natamycin was approved



for medical use in the United States.[2] It is also on the World Health Organization's List of Essential Medicines.[2]

#### **Production and Isolation**

Natamycin is a secondary metabolite produced by several Streptomyces species, including S. natalensis, S. chattanoogensis, and S. gilvosporeus, through submerged aerobic fermentation. [4] The fermentation medium typically consists of glucose-based media.[5]

#### **Fermentation Parameters**

The production of Natamycin can be optimized by controlling various fermentation parameters. Key factors influencing the yield include the composition of the fermentation medium and the culture conditions.

Parameter	Optimized Condition	
Carbon Source	Glucose (40 g/L), Corn Starch (70 g/L)	
Nitrogen Source	Soya Peptone (20 g/L), Yeast Extract (5 g/L)	
Initial pH	7.0	
Temperature	28°C	
Inoculum Volume	6%	
Cultivation Time	48 hours for seed culture	

Table 1: Optimized Fermentation Conditions for Natamycin Production by Streptomyces natalensis. Data compiled from multiple sources.[6][7]

#### **Historical Isolation and Purification Protocol**

The original methods for isolating and purifying Natamycin from the fermentation broth laid the groundwork for modern production techniques. The insolubility of Natamycin in water under neutral conditions is a key property exploited in its extraction.

 pH Adjustment and Filtration: Adjust the pH of the fermentation broth to 5.0-6.5 and filter to separate the mycelia and solid Natamycin from the liquid medium.



- Washing: Wash the collected solid with water and centrifuge to recover the solid material.
- Alkaline Extraction: Add a sodium carbonate solution to the solid to dissolve the Natamycin by increasing the pH to above 9, creating a soluble extract.
- Clarification: Separate the extract from the solid residue by centrifugation and collect the supernatant.
- Acid Precipitation: Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric acid to precipitate the Natamycin.
- Crystallization and Drying: Allow the Natamycin to crystallize, then collect the solid by filtration, wash with water, and dry to obtain the purified product.

### **Mechanism of Action**

Natamycin exerts its antifungal effect through a specific and unique mechanism that distinguishes it from other polyene antifungals like amphotericin B.

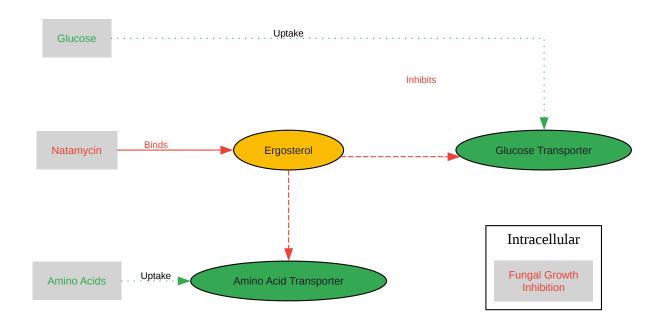
### **Specific Binding to Ergosterol**

The primary target of Natamycin in the fungal cell is ergosterol, the main sterol component of fungal cell membranes.[8][9] Natamycin has a high affinity for ergosterol and binds to it, forming a Natamycin-ergosterol complex.[8] This interaction is highly specific to ergosterol, which is why Natamycin has minimal effect on bacteria (which lack sterols) and human cells (which contain cholesterol).[8] The double bonds in the B-ring of ergosterol are crucial for this interaction.[9]

## **Inhibition of Nutrient Transport**

Unlike other polyenes that create pores in the cell membrane leading to leakage of cellular contents, Natamycin's binding to ergosterol does not cause significant membrane permeabilization.[9][10] Instead, the formation of the Natamycin-ergosterol complex inhibits the function of membrane-embedded proteins, specifically those involved in the transport of amino acids and glucose.[2] This leads to a cessation of nutrient uptake, effectively starving the fungal cell and inhibiting its growth.





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Natamycin's mechanism of action on the fungal cell membrane.

# **Antifungal Spectrum and Efficacy**

Natamycin exhibits a broad spectrum of activity against a wide range of yeasts and molds.

## **Quantitative Antifungal Susceptibility**

The efficacy of an antifungal agent is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.



Fungal Genus	Species	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)
Aspergillus	A. flavus	-	32	64
A. fumigatus	5.08 (average)	-	4	
A. parasiticus	40.1 (average)	-	-	
Fusarium	Fusarium spp.	-	4	8
Penicillium	Penicillium spp.	1.6 - 3.1	-	-
P. digitatum	-	1.54	-	
P. expansum	-	1.14	-	
Candida	Candida spp.	0.125 - 8	-	-
Various Molds	Paecilomyces spp.	2.15 (average)	-	-
Rhizopus spp.	5.80 (average)	-	-	

Table 2: Minimum Inhibitory Concentrations (MIC) of Natamycin against various fungal species. Data compiled from multiple sources.[1][9][11][12][13][14]

# **Antifungal Susceptibility Testing Protocol (CLSI M38-A2 Broth Microdilution)**

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized method for broth dilution antifungal susceptibility testing of filamentous fungi.

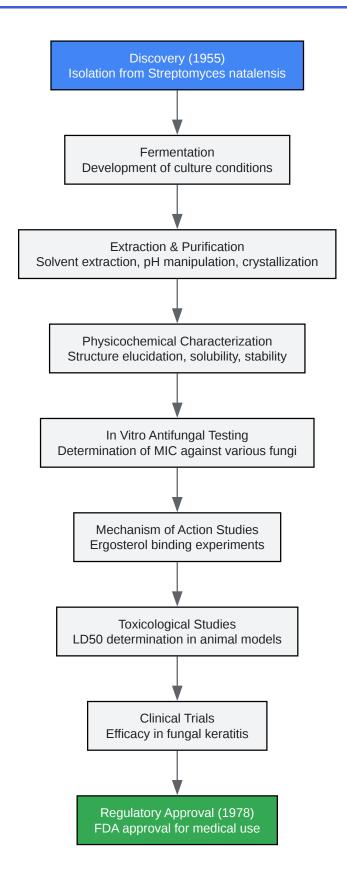
- Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. The conidia are then harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific optical density to standardize the inoculum concentration.
- Drug Dilution: A stock solution of Natamycin is prepared and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

- Inoculation: Each well is inoculated with the standardized fungal suspension.
- Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
- MIC Determination: The MIC is determined as the lowest concentration of Natamycin that causes a 100% visual reduction in turbidity compared to a drug-free control well.

## **Historical Experimental Workflow**

The development of Natamycin from a soil bacterium to a widely used antifungal agent involved a series of key experimental stages.





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Key experimental stages in the discovery and development of Natamycin.



# **Clinical and Food Applications**

Natamycin has found significant applications in both medicine and the food industry.

- Ophthalmology: It is used as a topical treatment for fungal infections of the eye, such as fungal keratitis, conjunctivitis, and blepharitis. It is particularly effective against Fusarium and Aspergillus species, which are common causes of fungal keratitis.
- Food Preservation: Natamycin is widely used as a natural food preservative to prevent the growth of molds and yeasts on products like cheese, sausages, yogurt, and baked goods.[8] Its low solubility allows it to remain on the surface of the food where spoilage is most likely to occur.[11]

#### Resistance

While resistance to Natamycin is considered rare, some studies have shown that prolonged exposure to increasing concentrations can induce tolerance in certain fungal strains.[12] However, widespread clinical or food-related resistance has not been a significant issue.

### Conclusion

From its discovery in a South African soil sample to its current status as a vital antifungal in medicine and food preservation, Natamycin's journey is a testament to the power of natural product discovery. Its unique and specific mechanism of action, targeting ergosterol without causing membrane permeabilization, provides a high degree of selectivity and a low incidence of resistance. The experimental protocols developed for its production, isolation, and characterization have paved the way for its successful commercialization. For researchers and scientists, the story of Natamycin continues to be a compelling example of a highly effective and enduring antimicrobial agent.

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